Piribedil Hydrochloride

説明

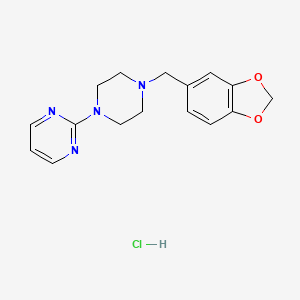

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRBPOCDOKYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3605-01-4 (Parent) |

Source

|

| Record name | Piribedil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20228860 |

Source

|

| Record name | Piribedil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-63-5 |

Source

|

| Record name | Piribedil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piribedil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piribedil Hydrochloride: A Dual-Action Therapeutic for Parkinson's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, acting as both a dopamine D2/D3 receptor agonist and an alpha-2 adrenergic receptor antagonist. This dual mechanism of action contributes to its efficacy in treating both motor and non-motor symptoms of Parkinson's disease (PD). This technical guide provides an in-depth overview of the molecular mechanisms, key experimental findings, and clinical data related to Piribedil's therapeutic effects in PD.

Core Mechanism of Action

Piribedil's therapeutic efficacy in Parkinson's disease stems from its ability to modulate two key neurotransmitter systems: the dopaminergic and the noradrenergic systems. In PD, the progressive loss of dopaminergic neurons in the substantia nigra pars compacta leads to a deficit of dopamine in the striatum, causing the characteristic motor symptoms. Piribedil directly stimulates the postsynaptic dopamine D2 and D3 receptors, thereby mimicking the effects of dopamine and alleviating these motor deficits.[1]

Simultaneously, Piribedil acts as an antagonist at alpha-2 adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, Piribedil enhances noradrenergic transmission. This is significant as the locus coeruleus, the principal source of norepinephrine in the brain, also degenerates in PD, contributing to both motor and non-motor symptoms such as depression, fatigue, and cognitive impairment.

Receptor Binding Profile and Affinity

The affinity of Piribedil for its primary targets has been quantified in various radioligand binding studies. The data consistently show a higher affinity for the dopamine D3 receptor compared to the D2 receptor, and a notable affinity for alpha-2 adrenergic receptors.

| Receptor Subtype | Ligand Used | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | - | 100 - 1000 | [2] |

| Dopamine D3 | [3H]7-OH-DPAT | Rat Islands of Calleja | - | 30 - 60 | [2] |

| Alpha-2 Adrenergic | Not Specified | Not Specified | Comparable to D2 | - | [3] |

Table 1: Piribedil Receptor Binding Affinities. This table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Piribedil for its primary receptor targets.

Signaling Pathways and Downstream Effects

Piribedil's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.

Dopaminergic D2/D3 Receptor Agonism

Activation of D2 and D3 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing gene expression and neuronal excitability.

Figure 1: Piribedil's Dopamine D2/D3 Receptor Signaling Pathway. This diagram illustrates the agonistic action of Piribedil on D2/D3 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Alpha-2 Adrenergic Receptor Antagonism

By blocking presynaptic alpha-2 adrenergic autoreceptors, Piribedil disinhibits noradrenergic neurons in the locus coeruleus. This leads to an increased release of norepinephrine into the synaptic cleft. Norepinephrine then acts on postsynaptic adrenergic receptors, contributing to improved arousal, mood, and cognitive function.

Figure 2: Piribedil's Alpha-2 Adrenergic Receptor Antagonism. This diagram shows Piribedil blocking presynaptic α2-adrenergic autoreceptors, leading to increased norepinephrine release.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of Piribedil.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Piribedil to its target receptors.

-

Objective: To quantify the Ki and IC50 values of Piribedil at dopamine D2, D3, and alpha-2 adrenergic receptors.

-

Materials:

-

Radioligands: [3H]Spiperone (for D2-like receptors), [3H]7-OH-DPAT (for D3 receptors).

-

Tissue Preparation: Rat striatal membranes (for D2/D3) or other relevant brain regions.

-

Competitor: Unlabeled Piribedil at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

-

Procedure:

-

Prepare tissue homogenates and isolate cell membranes by centrifugation.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Piribedil.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

-

Expected Outcome: Determination of the binding affinity of Piribedil for the target receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Neuroprotective Profile of Piribedil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro neuroprotective effects of Piribedil Hydrochloride. Piribedil, a non-ergot dopamine agonist, is primarily recognized for its affinity to dopamine D2 and D3 receptors.[1][2] This document synthesizes available data on its receptor binding, potential signaling pathways, and outlines detailed experimental protocols for assessing its neuroprotective properties in a laboratory setting.

Data Presentation

Quantitative Analysis of Piribedil's In-Vitro Properties

The following tables summarize the available quantitative data for this compound from in-vitro studies. It is important to note that while the receptor binding affinities of Piribedil are well-documented, specific quantitative data on its direct neuroprotective efficacy in various in-vitro neurotoxicity models (e.g., against MPP+, 6-OHDA, or oxidative stress) is not extensively available in the public domain. The subsequent tables for cell viability, oxidative stress, apoptosis, and mitochondrial function are structured to guide future research and data presentation.

Table 1: Receptor Binding Affinity of Piribedil

| Receptor Subtype | Ligand | Brain Region | IC50 (nM) | Reference |

| Dopamine D3 | [3H]7-OH-DPAT | Limbic Regions (Island of Calleja) | 30 - 60 | [3] |

| Dopamine D2-like (D2, D3, D4) | [3H]spiperone | Medial and lateral caudate putamen, olfactory tubercles, nucleus accumbens | 100 - 1000 | [3] |

Table 2: Neuroprotection - Cell Viability Assays

| Cell Line | Neurotoxin | Piribedil Concentration | % Increase in Cell Viability | Assay Method | Reference |

| Data not available |

Table 3: Antioxidant Effects - Oxidative Stress Markers

| Cell Line | Oxidative Stressor | Piribedil Concentration | % Reduction in ROS | Assay Method | Reference |

| Data not available |

Table 4: Anti-Apoptotic Effects - Modulation of Bcl-2 Family Proteins

| Cell Line | Apoptotic Inducer | Piribedil Concentration | Bax/Bcl-2 Ratio | Assay Method | Reference |

| Data not available |

Table 5: Mitochondrial Protective Effects

| Cell Line | Mitochondrial Toxin | Piribedil Concentration | % Change in Mitochondrial Membrane Potential | Assay Method | Reference |

| Data not available |

Experimental Protocols

Detailed methodologies for key in-vitro experiments to assess the neuroprotective effects of Piribedil are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Cell Culture and Induction of Neurotoxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in-vitro studies of Parkinson's disease as they express dopamine transporters and tyrosine hydroxylase.[4]

-

Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity:

-

MPP+ Model: To mimic the dopaminergic neurodegeneration seen in Parkinson's disease, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. A typical concentration used is 500 µM for 24 hours.[5]

-

Oxidative Stress Model: Oxidative stress can be induced by treating cells with hydrogen peroxide (H₂O₂) at a concentration of 100-200 µM for 24 hours.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Toxin Addition: Add the neurotoxin (e.g., MPP+ or H₂O₂) to the wells and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

-

Cell Preparation: Follow steps 1-3 of the MTT assay protocol.

-

DCFH-DA Staining: After the 24-hour incubation with the neurotoxin, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot for Bax and Bcl-2 Protein Expression

Western blotting is used to quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and calculate the Bax/Bcl-2 ratio.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[1][6][7][8]

-

Cell Preparation: Follow steps 1-3 of the MTT assay protocol.

-

JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells with PBS and measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence microplate reader or flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Piribedil are believed to be mediated, in part, through the activation of dopamine D2 and D3 receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a typical experimental workflow for in-vitro neuroprotection studies.

Caption: Proposed neuroprotective signaling pathway of Piribedil via Dopamine D2/D3 receptor activation.

Caption: General experimental workflow for assessing the neuroprotective effects of Piribedil in vitro.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential expression of Bcl-2 and Bax may enhance neuroblastoma survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Viable Human Neurites for Neurobiological and Neurodegeneration Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Xia & He Publishing [xiahepublishing.com]

Piribedil Hydrochloride: A Deep Dive into its Impact on Cognitive Function and Memory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil, a non-ergot dopamine agonist with antagonist properties at α2-adrenergic receptors, has demonstrated potential in ameliorating cognitive and memory deficits. This technical guide synthesizes the current understanding of Piribedil Hydrochloride's mechanisms of action and its effects on cognitive domains. Through a comprehensive review of preclinical and clinical studies, this document outlines the quantitative outcomes of Piribedil treatment, details the experimental protocols used to assess its efficacy, and illustrates the key signaling pathways involved. The compiled data and methodologies provide a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Cognitive decline and memory impairment are hallmark features of several neurological and psychiatric disorders, including Parkinson's disease and age-related cognitive decline. The dopaminergic and noradrenergic systems are critically involved in regulating higher-order cognitive functions. This compound, by acting as a D2/D3 dopamine receptor agonist and an α2-adrenoceptor antagonist, presents a unique pharmacological profile for potentially modulating these systems to enhance cognitive performance. This whitepaper provides an in-depth technical overview of the existing evidence supporting the role of Piribedil in improving cognitive function and memory.

Mechanism of Action

Piribedil's pro-cognitive effects are primarily attributed to its dual action on the dopaminergic and adrenergic systems.[1]

-

Dopaminergic System: As a D2 and D3 dopamine receptor agonist, Piribedil mimics the action of dopamine in the brain.[1] Dopaminergic signaling, particularly through D2 receptors, is crucial for various cognitive functions, including working memory, cognitive flexibility, and learning.[2][3] The age-related decline in dopamine D2 receptors is associated with cognitive impairment, suggesting that Piribedil may help to compensate for this deficit.[4]

-

Adrenergic System: Piribedil also acts as an antagonist at α2-adrenergic receptors.[1] These receptors typically function as presynaptic autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, Piribedil enhances the release of norepinephrine, which can lead to improved alertness and cognitive function.[1] This antagonistic action also promotes the release of acetylcholine in the frontal cortex, further contributing to its cognitive-enhancing properties.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the effects of Piribedil on cognitive function and memory.

Table 1: Clinical Studies on Piribedil and Cognitive Function

| Study | Population | Intervention | Duration | Cognitive Outcome Measure | Results |

| Nagaraja & Jayashree, 2001[1][4] | 60 patients with Mild Cognitive Impairment (MMSE 21-25) | Piribedil (50 mg/day) vs. Placebo | 90 days | Mini-Mental State Examination (MMSE) | MMSE Score Increase to ≥26: Piribedil: 63.3% of patients, Placebo: 26.7% of patients. Mean MMSE Score Increase: Significantly greater with Piribedil. |

| Schück et al., 2002[2][5] | 12 young healthy male volunteers | Piribedil (3 mg, single IV infusion) vs. Placebo | Single dose | Simple Reaction Time, Immediate & Delayed Free Recall, Dual Coding Test | Simple Reaction Time: Improved (P=0.02). Immediate Free Recall: Improved (P=0.045 and 0.004). Delayed Free Recall: Improved (P=0.05). Dual Coding Test: Improved (P=0.02). |

| Gierski et al., 2007 | 40 healthy elderly volunteers | Piribedil (50 mg/day) vs. Placebo | 2 months | Phonemic and Semantic Verbal Fluency (Clustering and Switching) | No significant main effect on verbal fluency. Significant interaction with working memory: High-capacity subjects improved phonemic switching on Piribedil, while low-capacity subjects performed more poorly. |

Table 2: Preclinical Studies on Piribedil and Memory

| Study | Animal Model | Intervention | Memory Task | Key Findings |

| Marighetto et al., 2008[6] | Aged mice | Piribedil (1 and 10 mg/kg/day, s.c.) | Radial-Maze (Relational/Declarative Memory) | Significantly improved performance in aged mice. |

| Marighetto et al., 2008[6] | Aged mice | Piribedil (10 mg/kg/day, s.c.) | Novel Working Memory Task (Radial-Maze) | Performance improved to the level of young adult mice. |

| Wang et al., 2018[7][8] | Rats with global cerebral ischemia-reperfusion | Piribedil (25 or 50 mg/kg/d) | Morris Water Maze | Reduced neurological severity score and prolonged time in the target quadrant compared to untreated rats. |

Experimental Protocols

Clinical Study: Mild Cognitive Impairment (Nagaraja & Jayashree, 2001)

-

Study Design: A 90-day randomized, double-blind, placebo-controlled study.[1][4]

-

Participants: 60 patients clinically diagnosed with mild cognitive impairment, with a Mini-Mental State Examination (MMSE) score between 21 and 25.[1][4]

-

Intervention: Patients were randomly assigned to receive either Piribedil (50 mg/day) or a placebo.[1]

-

Primary Outcome Measure: The change in MMSE score from baseline to day 90.[1][4]

-

Procedure:

-

Patients were screened and provided informed consent.

-

Baseline assessment included a detailed clinical examination and an MMSE.

-

Patients were randomized to either the Piribedil or placebo group.

-

Follow-up assessments, including MMSE, were conducted at regular intervals during the 90-day treatment period.

-

The primary endpoint was the proportion of patients in each group whose MMSE score increased to 26 or more, and the mean change in MMSE scores.

-

Preclinical Study: Morris Water Maze (Adapted from Wang et al., 2018)

-

Objective: To assess spatial learning and memory.

-

Apparatus: A circular pool (water maze) filled with opaque water, containing a hidden escape platform.[9]

-

Animals: Rats subjected to global cerebral ischemia-reperfusion.[8]

-

Intervention: Treatment with Piribedil (25 or 50 mg/kg/day) or vehicle.[8]

-

Procedure:

-

Acquisition Phase:

-

Rats were given a set number of trials per day for several consecutive days to find the hidden platform.

-

Each trial started with the rat being placed in the water at one of four predetermined starting positions.

-

The time taken to find the platform (escape latency) and the path taken were recorded.[9]

-

If the rat failed to find the platform within a set time (e.g., 60 seconds), it was gently guided to it.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform was removed from the pool.

-

The rat was allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of memory retention.[9]

-

-

Cognitive Assessment: Verbal Fluency Test (Adapted from Gierski et al., 2007)

-

Objective: To assess semantic and phonemic verbal fluency, which are linked to temporal and frontal lobe functions, respectively.

-

Procedure:

-

Semantic Fluency: Participants were asked to name as many items as possible from a specific category (e.g., "animals") within a 60-second timeframe.

-

Phonemic Fluency: Participants were asked to generate as many words as possible beginning with a specific letter (e.g., "F," "A," or "S"), excluding proper nouns and variations of the same word, within a 60-second timeframe for each letter.

-

-

Scoring:

-

Total Words: The total number of correct words generated for each condition.

-

Clustering: The production of words within semantic or phonemic subcategories (e.g., "dog, cat, horse" for animals; "friend, family, fun" for the letter F). The size of each cluster is recorded.

-

Switching: The ability to shift between different clusters. The number of switches is counted.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which Piribedil exerts its cognitive-enhancing effects.

Conclusion

The available evidence strongly suggests that this compound has a positive impact on cognitive function and memory. Its dual mechanism of action, involving both dopaminergic and adrenergic pathways, provides a robust rationale for its observed pro-cognitive effects. Clinical studies have demonstrated its efficacy in improving global cognitive function in patients with mild cognitive impairment, while preclinical research has highlighted its potential to enhance various forms of memory. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for designing future studies and for the continued development of therapeutic strategies targeting cognitive decline. Further research is warranted to fully elucidate the long-term cognitive benefits of Piribedil and its potential application in a broader range of cognitive disorders.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential Contributions of Prefrontal and Hippocampal Dopamine D1 and D2 Receptors in Human Cognitive Functions | Journal of Neuroscience [jneurosci.org]

- 4. Randomized study of the dopamine receptor agonist piribedil in the treatment of mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psychomotor and cognitive effects of piribedil, a dopamine agonist, in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptor availability is linked to hippocampal–caudate functional connectivity and episodic memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Contributions of Prefrontal and Hippocampal Dopamine D1 and D2 Receptors in Human Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bidirectional Regulation of Hippocampal Synaptic Plasticity and Modulation of Cumulative Spatial Memory by Dopamine D2-Like Receptors [frontiersin.org]

- 9. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]

Piribedil Hydrochloride and its Interaction with Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil, a non-ergot dopamine agonist, is primarily recognized for its therapeutic efficacy in Parkinson's disease, stemming from its activity at dopamine D2 and D3 receptors and as an antagonist at α2-adrenergic receptors. However, its interaction with the serotonergic system, while less pronounced, contributes to its overall pharmacological profile. This technical guide provides an in-depth analysis of Piribedil Hydrochloride's engagement with serotonergic pathways, summarizing quantitative binding and functional data, detailing key experimental methodologies, and visualizing the associated signaling cascades. This document serves as a comprehensive resource for researchers investigating the nuanced neuropharmacology of Piribedil and for professionals in drug development exploring polypharmacological approaches to neurological disorders.

Introduction to Piribedil

Piribedil is a piperazine derivative used in the management of Parkinson's disease, where it alleviates motor symptoms such as tremors, rigidity, and bradykinesia by stimulating dopamine D2 and D3 receptors in the brain.[1] Its mechanism also involves the antagonism of α2-adrenergic receptors, which is thought to contribute to its effects on alertness and cognitive function.[1] While its dopaminergic and adrenergic activities are well-documented, the serotonergic profile of Piribedil is more subtle but may play a role in its therapeutic effects on mood and other non-motor symptoms.[1]

Interaction with the Serotonergic System

Piribedil's interaction with the serotonergic system is characterized by a low overall affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors. However, specific subtypes show measurable interactions. The most notable is its activity as a weak partial agonist at the 5-HT1A receptor. Its engagement with other serotonin receptor subtypes, such as the 5-HT2 family, appears to be negligible in functional terms.

Quantitative Analysis: Binding Affinity and Functional Potency

The following tables summarize the quantitative data on Piribedil's binding affinity (pKi) and functional potency (pEC50) at key monoaminergic receptors, with a focus on the serotonergic system. Data is primarily derived from the comprehensive screening studies conducted by Millan et al. (2002) and Newman-Tancredi et al. (2002).

Table 1: Piribedil Binding Affinity (pKi) at Human Monoaminergic Receptors

| Receptor Subtype | Piribedil pKi | Reference Radioligand |

| Serotonin | ||

| 5-HT1A | 5.5 | [³H]8-OH-DPAT |

| 5-HT1B | <5.0 | [¹²⁵I]GTI |

| 5-HT1D | <5.0 | [³H]5-CT |

| 5-HT2A | <5.5 | [³H]Ketanserin |

| 5-HT2C | <5.0 | [³H]Mesulergine |

| Dopamine | ||

| D2 | 6.9 | [¹²⁵I]Iodosulpride |

| D3 | 6.8 | [¹²⁵I]Iodosulpride |

| Adrenergic | ||

| α2A | 7.1 | [³H]RX821002 |

| α2B | 6.5 | [³H]RX821002 |

| α2C | 7.2 | [³H]RX821002 |

| Data sourced from Millan et al., 2002. pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |

Table 2: Piribedil Functional Activity (pEC50 / Emax) at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | Piribedil pEC50 | Piribedil Emax (%) |

| 5-HT1A | [³⁵S]GTPγS Binding | 5.2 | 45% (Partial Agonist) |

| 5-HT1B | [³⁵S]GTPγS Binding | Inactive | - |

| 5-HT1D | [³⁵S]GTPγS Binding | Inactive | - |

| 5-HT2A | [³H]PI Hydrolysis | Inactive | - |

| 5-HT2C | [³H]PI Hydrolysis | Inactive | - |

| Data sourced from Newman-Tancredi et al., 2002. pEC50 is the negative logarithm of the half-maximal effective concentration. Emax is the maximum response relative to the endogenous ligand (5-HT). "Inactive" indicates no significant agonist or antagonist activity was detected. |

Key Experimental Methodologies

The characterization of Piribedil's serotonergic activity relies on established in vitro and in vivo techniques. Below are detailed protocols for the principal assays used to generate the data presented.

Radioligand Binding Assay

This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., human cloned 5-HT1A receptors in CHO cells) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

-

Competitive Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (Piribedil).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound ligands pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibitory constant) is then derived from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Protocol:

-

Membrane Preparation: As with the binding assay, membranes expressing the GPCR of interest (e.g., 5-HT1A) are prepared.

-

Assay Incubation: Membranes are incubated in a buffer containing GDP, the test compound (Piribedil) at various concentrations, and a fixed concentration of [³⁵S]GTPγS.

-

Reaction Termination: The reaction is stopped by rapid filtration, similar to the binding assay.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filter is measured by scintillation counting.

-

Data Analysis: The amount of radioactivity is plotted against the drug concentration to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist like serotonin.

Signaling Pathway Analysis

Piribedil's weak partial agonism at the 5-HT1A receptor suggests it can modestly activate the canonical Gi/o signaling pathway associated with this receptor.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. As a partial agonist, Piribedil would induce these effects to a lesser degree than the endogenous full agonist, serotonin.

Conclusion

This compound's primary mechanisms of action are centered on the dopaminergic and adrenergic systems. However, a comprehensive understanding of its neuropharmacology must include its interaction with serotonergic pathways. The available data demonstrates that Piribedil exhibits a low affinity for most serotonin receptors but acts as a weak partial agonist at the 5-HT1A subtype. While this interaction is modest, it may contribute to the drug's overall clinical profile, potentially influencing its effects on mood and non-motor symptoms in Parkinson's disease. Further research is warranted to fully elucidate the clinical relevance of this weak serotonergic activity. This guide provides the foundational quantitative data and methodological context to support such future investigations.

References

Piribedil's Cellular and Molecular Landscape Beyond Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular and molecular targets of the non-ergot dopamine agonist Piribedil, extending beyond its well-established activity at dopamine D2 and D3 receptors. While its primary therapeutic effects in Parkinson's disease are attributed to its interaction with the dopaminergic system, a comprehensive understanding of its broader pharmacological profile is crucial for elucidating its full mechanism of action, including its potential effects on non-motor symptoms. This document provides a detailed overview of Piribedil's interactions with adrenergic and other receptor systems, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Adrenergic Receptor Interactions: A Primary Non-Dopaminergic Target

A significant body of evidence demonstrates that Piribedil acts as an antagonist at α2-adrenergic receptors.[1][2] This antagonism is a key component of its pharmacological signature and is thought to contribute to its clinical profile, potentially influencing motor function, cognition, and mood.[2]

Quantitative Analysis of Piribedil's Affinity for α2-Adrenergic Receptor Subtypes

The binding affinity and functional antagonism of Piribedil have been characterized at the three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. The following table summarizes the quantitative data from in vitro studies.

| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pKb/pA2) |

| Human α2A-adrenoceptor | 7.1 | 6.5 (pKb), 6.5 (pA2) |

| Human α2B-adrenoceptor | 6.5 | Not Determined |

| Human α2C-adrenoceptor | 7.2 | 6.9 (pKb) |

| Data sourced from Millan et al., 2001. |

Signaling Pathway of α2-Adrenergic Receptor Antagonism by Piribedil

Piribedil's antagonism at α2-adrenoceptors blocks the canonical Gi/o-coupled signaling pathway typically initiated by endogenous agonists like norepinephrine. This blockade leads to an increase in adenylyl cyclase activity, resulting in elevated intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). A significant consequence of this presynaptic α2-adrenoceptor blockade is the enhanced release of norepinephrine and dopamine in various brain regions.

Caption: Piribedil's antagonism of presynaptic α2-adrenoceptors.

Interactions with Serotonergic, Cholinergic, and Histaminergic Receptors

While the interaction of Piribedil with α2-adrenergic receptors is well-documented with quantitative data, its affinity for other receptor systems, such as serotonergic, cholinergic, and histaminergic receptors, is generally described as minimal or low.[2][3]

Serotonin Receptors

| Receptor Family | Binding Affinity (Ki) |

| Serotonin (5-HT) Receptors | No specific quantitative data available (reported as low affinity) |

Cholinergic and Histaminergic Receptors

Similarly, Piribedil is reported to have only slight affinity for cholinergic and histaminergic receptors.[3] Comprehensive screening data with specific Ki values for muscarinic and histamine receptor subtypes are not widely published.

| Receptor Family | Binding Affinity (Ki) |

| Cholinergic (Muscarinic) Receptors | No specific quantitative data available (reported as slight affinity) |

| Histaminergic Receptors | No specific quantitative data available (reported as slight affinity) |

Detailed Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like Piribedil at their molecular targets.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to a specific receptor.

-

Objective: To quantify the affinity (Ki) of Piribedil for various receptor subtypes.

-

General Principle: This technique involves the use of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The ability of the unlabeled drug (Piribedil) to compete with and displace the radioligand from the receptor is measured.

-

Materials:

-

Cell membranes expressing the target human receptor subtype (e.g., α2A-adrenoceptor).

-

Radioligand (e.g., [3H]RX821002 for α2-adrenoceptors).

-

Unlabeled Piribedil at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Piribedil.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Piribedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow of a radioligand binding assay.

[35S]GTPγS Functional Assays

These assays are used to determine the functional activity of a drug at G-protein coupled receptors (GPCRs).

-

Objective: To determine whether Piribedil acts as an agonist, antagonist, or inverse agonist at a particular GPCR and to quantify its potency (pKb or pA2 for antagonists).

-

General Principle: This assay measures the activation of G-proteins, which is an early step in GPCR signaling. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation.

-

Materials:

-

Cell membranes expressing the target receptor and associated G-proteins.

-

[35S]GTPγS.

-

GDP.

-

A known agonist for the receptor (e.g., norepinephrine for α2-adrenoceptors).

-

Piribedil at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Cell membranes are pre-incubated with Piribedil (for antagonist testing) or buffer.

-

The agonist is then added, followed by the addition of [35S]GTPγS and GDP.

-

The mixture is incubated to allow for G-protein activation and [35S]GTPγS binding.

-

The reaction is terminated by filtration.

-

The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

-

Data Analysis:

-

To determine antagonist activity, the ability of increasing concentrations of Piribedil to inhibit the agonist-stimulated [35S]GTPγS binding is measured.

-

The pKb value is derived from the IC50 of this inhibition. For competitive antagonism, a Schild analysis can be performed to determine the pA2 value.

-

Summary and Conclusion

References

- 1. Piribedil: behavioural, neurochemical and clinical profile of a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Piribedil's Antioxidant Properties and Effect on Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of the dopamine agonist Piribedil, with a specific focus on its effects on lipid peroxidation. The information presented herein is a synthesis of available scientific literature, intended to inform researchers and professionals in the field of drug development. The primary antioxidant activity of Piribedil is attributed to its catechol metabolite, S584, which has demonstrated efficacy in mitigating oxidative stress in preclinical models.

Data Presentation: Quantitative Effects on Lipid Peroxidation

The antioxidant effects of Piribedil, primarily through its metabolite S584, have been quantified in several studies. The following tables summarize the key findings regarding the inhibition of lipid peroxidation.

Table 1: In Vitro Effects of Piribedil and its Metabolite S584 on Lipid Peroxidation

| Compound | Concentration | Experimental Model | Method of Induced Peroxidation | Measured Endpoint | Outcome |

| Piribedil | 10⁻⁴ - 10⁻⁵ M | Rat brain synaptosomes | Fe³⁺-stimulation | Thiobarbituric Acid Reactive Substances (TBARS) | No prevention of lipid peroxidation[1] |

| S584 | 10⁻⁴ - 10⁻⁵ M | Rat brain synaptosomes | Fe³⁺-stimulation | Thiobarbituric Acid Reactive Substances (TBARS) | Prevention of lipid peroxidation[1] |

| Piribedil | Not specified | Rat cortical slices | High oxygen concentration | Thiobarbituric Acid Reactive Substances (TBARS) | No prevention of lipid peroxidation[1] |

| S584 | 10⁻⁴ - 10⁻⁵ M | Rat cortical slices | High oxygen concentration | Thiobarbituric Acid Reactive Substances (TBARS) | Prevention of lipid peroxidation[1] |

Table 2: In Vivo Effects of Piribedil and its Metabolite S584 on Lipid Peroxidation in Mouse Brain

| Compound | Dosage (oral) | Experimental Condition | Measured Endpoint | Outcome |

| Piribedil | 7.5 mg/kg | Exposure to 2-3 cycles of high oxygen | Thiobarbituric Acid Reactive Substances (TBARS) | Counteracted the increase in TBARS[1] |

| Piribedil | 30 mg/kg | Exposure to 2-3 cycles of high oxygen | Thiobarbituric Acid Reactive Substances (TBARS) | Counteracted the increase in TBARS[1] |

| S584 | 30 mg/kg | Air (control) | Thiobarbituric Acid Reactive Substances (TBARS) | Reduced TBARS[1] |

| S584 | 30 mg/kg | Exposure to 3 cycles of high oxygen | Thiobarbituric Acid Reactive Substances (TBARS) | Reduced TBARS[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are representative of the techniques used in the field to assess lipid peroxidation and prepare neuronal tissue models.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Tissue homogenate (e.g., brain synaptosomes or cortical slices)

-

Trichloroacetic acid (TCA) solution (20%)

-

Thiobarbituric acid (TBA) solution (0.67%)

-

Butylated hydroxytoluene (BHT) solution

-

MDA standard solution (1,1,3,3-tetramethoxypropane)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize brain tissue in cold phosphate buffer. Centrifuge the homogenate to obtain the supernatant.

-

Reaction Mixture: To a centrifuge tube, add the sample supernatant, TCA solution, and TBA solution. Add BHT to prevent further oxidation during the assay.

-

Incubation: Heat the mixture in a boiling water bath for a specific duration (e.g., 15-20 minutes). This allows the reaction between MDA in the sample and TBA to form a colored product.

-

Cooling and Centrifugation: Cool the tubes on ice and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA in the sample by comparing its absorbance to a standard curve generated using known concentrations of MDA.

Preparation of Rat Brain Synaptosomes and Cortical Slices

Materials:

-

Rat brain tissue

-

Sucrose solution (0.32 M)

-

Ficoll gradients

-

Physiological buffer (e.g., Krebs-Ringer)

-

Homogenizer

-

Ultracentrifuge

-

Vibratome or tissue chopper

Procedure for Synaptosome Preparation:

-

Homogenization: Dissect the brain region of interest in ice-cold sucrose solution. Homogenize the tissue using a glass-Teflon homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Further Centrifugation: Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction, which contains synaptosomes.

-

Ficoll Gradient Centrifugation: Resuspend the pellet and layer it onto a discontinuous Ficoll gradient. Ultracentrifuge the gradient to separate the synaptosomes from other organelles.

-

Collection: Collect the synaptosome fraction from the appropriate interface of the gradient.

Procedure for Cortical Slice Preparation:

-

Dissection: Rapidly remove the brain and place it in ice-cold physiological buffer.

-

Slicing: Mount the cerebral cortex on the stage of a vibratome or tissue chopper and cut slices of desired thickness (e.g., 300-400 µm).

-

Incubation: Transfer the slices to a holding chamber with oxygenated physiological buffer at room temperature for a recovery period before experimentation.

Visualizations: Mechanisms and Workflows

Proposed Antioxidant Mechanism of Piribedil

Caption: Metabolic activation of Piribedil to its antioxidant form.

Experimental Workflow for Assessing Anti-Lipid Peroxidation Effects

Caption: Workflow for in vitro and in vivo lipid peroxidation studies.

Signaling Pathways

Currently, there is a lack of direct scientific evidence demonstrating that Piribedil or its metabolites directly modulate specific antioxidant signaling pathways, such as the Keap1-Nrf2 pathway. The antioxidant effects observed are more likely attributable to the direct free radical scavenging properties of the catechol moiety present in the S584 metabolite.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. While many phenolic and catechol-containing compounds are known to activate this pathway, further research is required to determine if Piribedil or S584 engage this signaling cascade.

General Overview of the Keap1-Nrf2 Antioxidant Response Pathway

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

Conclusion

The available evidence strongly suggests that Piribedil possesses indirect antioxidant properties, which are mediated by its active catechol metabolite, S584. This metabolite has been shown to effectively inhibit lipid peroxidation in both in vitro and in vivo models of oxidative stress. The mechanism of this antioxidant action is likely due to the direct scavenging of free radicals by the catechol group of S584.

While these findings are promising, further research is warranted to fully elucidate the antioxidant profile of Piribedil. Specifically, studies are needed to investigate its potential interactions with key antioxidant signaling pathways, such as the Keap1-Nrf2 system, and to expand the quantitative data on its efficacy in various models of oxidative damage. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies for neurodegenerative diseases where oxidative stress plays a pathogenic role.

References

Methodological & Application

Application Notes and Protocols for Piribedil Hydrochloride in Rat Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piribedil is a non-ergoline dopamine agonist with a unique pharmacological profile, acting as a D2/D3 receptor agonist and an α2-adrenergic receptor antagonist.[1][2] It is utilized in the treatment of Parkinson's disease (PD), both as a monotherapy in early stages and as an adjunct to levodopa in more advanced stages.[2][3] In preclinical research, rat models of Parkinson's disease, particularly the 6-hydroxydopamine (6-OHDA) lesion model, are instrumental for evaluating the efficacy and mechanism of action of antiparkinsonian agents like Piribedil.[4][5] These models allow for the study of motor and non-motor symptoms and the assessment of therapeutic interventions.[6] This document provides a detailed overview of Piribedil hydrochloride dosages, experimental protocols, and its underlying mechanism of action in these models.

Mechanism of Action

Piribedil exerts its therapeutic effects through a dual mechanism. Primarily, it stimulates postsynaptic dopamine D2 and D3 receptors in the brain, mimicking the action of dopamine.[7] This helps compensate for the dopamine deficiency resulting from the degeneration of dopaminergic neurons in the substantia nigra, thereby alleviating motor symptoms such as tremors and rigidity.[7] Additionally, Piribedil acts as an antagonist at α2-adrenergic receptors, which enhances norepinephrine release.[1][7] This action may contribute to improvements in cognitive function and alertness, addressing some of the non-motor symptoms of Parkinson's disease.[7]

Caption: Mechanism of action for Piribedil.

Quantitative Data Summary: Piribedil Dosage in Rat Models

The following table summarizes dosages of this compound used in various rat models and the key findings. This data is essential for designing new experiments and for the comparison of results across different studies.

| Rat Model | Dosage Range | Administration Route | Key Findings | Citation |

| Standard Rat | 0.63 - 10.0 mg/kg | Subcutaneous (s.c.) | Reduced immobility time in the forced swim test, indicating antidepressant-like effects. | [8] |

| Chronic Mild Stress | 2.5 - 40.0 mg/kg | Subcutaneous (s.c.) | Restored sucrose intake, suggesting an antidepressant effect. | [8] |

| 6-OHDA Lesion-Induced Dyskinesia | 5, 15, 40 mg/kg | Intraperitoneal (i.p.) | 5 and 40 mg/kg doses reduced turning behavior and various forms of dyskinesia (axial, orolingual, forelimb). | [1] |

| 6-OHDA Lesion Model | 0.3 mg/kg | Not Specified | Improved attentional dysfunction. | [9] |

| Standard Rat | 1.0 - 10.0 mg/kg | Not Specified | Enhanced performance in the spontaneous object recognition test, indicating pro-cognitive effects. | [9] |

Detailed Experimental Protocols

Protocol 1: Induction of Parkinson's Disease in Rats via 6-OHDA Lesion

The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that selectively destroys catecholaminergic neurons, mimicking the dopaminergic degeneration seen in Parkinson's disease.[5][10] Since 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain.[5][11] A unilateral lesion is common as it allows for the assessment of motor asymmetry.[11]

Caption: Workflow for creating a 6-OHDA rat model of Parkinson's disease.

Methodology:

-

Animal Preparation: House male Wistar or Sprague-Dawley rats (200-250g) under standard conditions (12h light/dark cycle, 22°C, ad libitum access to food and water) for at least one week before surgery.[5]

-

6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in cold, sterile 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation.[12] A typical concentration is 4 µg/µL.[10] The solution should be protected from light and kept on ice.[12]

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.[12]

-

Injection: Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are AP: -4.4 mm, ML: -1.0 mm, DV: -7.8 mm.[10]

-

Slowly inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min using a Hamilton syringe.[10]

-

Leave the needle in place for an additional 5 minutes post-injection to allow for diffusion and prevent backflow.[12]

-

Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and soft, palatable food. Allow the animals to recover for 2-3 weeks for the lesion to fully develop.[13]

Protocol 2: Preparation and Administration of this compound

Drug Preparation: this compound's solubility characteristics must be considered for proper administration.

-

It is soluble in organic solvents like dimethylformamide (DMF) at approximately 10 mg/mL and dimethyl sulfoxide (DMSO) at approximately 5 mg/mL.[9]

-

It is sparingly soluble in aqueous buffers.[9]

-

For aqueous administration (e.g., i.p. or s.c. injection): First, dissolve Piribedil in a minimal amount of DMF. Then, dilute the solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to the final desired concentration.[9] A 1:6 ratio of DMF to PBS can achieve a solubility of approximately 0.14 mg/mL.[9] Aqueous solutions should be prepared fresh daily.[9]

Administration:

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration in rats. Dosages ranging from 5 to 40 mg/kg have been used to study effects on L-DOPA-induced dyskinesias.[1]

-

Subcutaneous (s.c.) Injection: Another effective systemic route. Dosages between 0.63 and 10.0 mg/kg have been shown to produce antidepressant-like effects in behavioral tests.[8]

Protocol 3: Assessment of Motor Function - Drug-Induced Rotational Behavior

In unilaterally 6-OHDA-lesioned rats, the imbalance in striatal dopamine leads to characteristic rotational behavior when challenged with a dopamine agonist. This is a standard method to quantify the extent of the lesion and the effect of antiparkinsonian drugs.[14]

Caption: Workflow for the rotational behavior test in 6-OHDA lesioned rats.

Methodology:

-

Habituation: Acclimate the rats to the testing environment (e.g., a circular arena) for at least 30 minutes before the test.

-

Drug Administration: Administer this compound or the vehicle control via the chosen route (i.p. or s.c.).

-

Dopamine Agonist Challenge: After a pre-treatment period (e.g., 30 minutes), administer a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) to induce rotational behavior.[15]

-

Recording: Immediately place the animal in the testing arena and record the number of full 360° contralateral turns (rotations away from the lesioned side) over a period of 60-90 minutes. This can be done using an automated rotometer or by manual observation.

-

Data Analysis: Express the data as net contralateral turns per minute. A reduction in rotations in the Piribedil-treated group compared to the control group indicates a therapeutic effect.

References

- 1. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. conductscience.com [conductscience.com]

- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 7. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 8. Antidepressant-like properties of the anti-Parkinson agent, piribedil, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 12. conductscience.com [conductscience.com]

- 13. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomed.cas.cz [biomed.cas.cz]

- 15. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying L-DOPA-Induced Dyskinesias in Animal Models Using Piribedil

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-DOPA remains the gold-standard therapy for Parkinson's disease (PD), but its long-term use is often complicated by the development of debilitating L-DOPA-induced dyskinesias (LID). Understanding the mechanisms underlying LID and developing effective therapeutic strategies is a critical area of research. Piribedil, a non-ergoline dopamine D2/D3 receptor agonist with α2-adrenoceptor antagonist properties, has shown promise in modulating LID in preclinical studies.[1] These application notes provide detailed protocols for utilizing piribedil in rodent models of LID to assess its therapeutic potential.

Mechanism of Action of Piribedil in L-DOPA-Induced Dyskinesia

Piribedil's unique pharmacological profile contributes to its effects on LID. It acts as a partial agonist at dopamine D2 and D3 receptors, which are crucial in the motor control circuits of the basal ganglia.[2][3] In Parkinson's disease, the loss of dopaminergic neurons leads to altered signaling in these pathways.[3] Chronic, pulsatile stimulation of dopamine receptors by L-DOPA is thought to be a major contributor to the development of LID.[4] Piribedil's partial agonism may provide a more stable and continuous stimulation of D2/D3 receptors, potentially mitigating the detrimental effects of pulsatile L-DOPA.

Furthermore, piribedil exhibits antagonist activity at α2-adrenergic receptors.[1][3] Noradrenergic pathways are also implicated in the pathophysiology of LID. By blocking α2-adrenoceptors, piribedil can enhance noradrenaline release, which may contribute to its anti-dyskinetic effects.[1][5] This dual mechanism of action makes piribedil an interesting compound for the study and potential treatment of LID.

Signaling Pathway of Piribedil in the Context of L-DOPA-Induced Dyskinesia

Caption: Signaling pathway of Piribedil in modulating L-DOPA-induced dyskinesia.

Experimental Protocols

Induction of Parkinsonism and L-DOPA-Induced Dyskinesia in Rats

A widely used and validated model for LID involves the unilateral lesion of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA), followed by chronic administration of L-DOPA.[6]

Materials:

-

Male Sprague-Dawley or Wistar rats (220-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

-

Suturing material

-

L-DOPA methyl ester

-

Benserazide hydrochloride

-

Piribedil

Protocol for 6-OHDA Lesioning:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL.[7] Keep the solution on ice and protected from light. Prepare fresh solution for each set of surgeries.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.

-

Injection Coordinates: Locate bregma and lambda. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[8]

-

Craniotomy and Injection: Drill a small burr hole at the target coordinates. Slowly lower the Hamilton syringe needle to the DV coordinate. Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[8]

-

Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[7] Suture the scalp incision.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. House rats individually with easy access to food and water.

-

Lesion Verification: After 2-3 weeks, verify the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (0.1-0.5 mg/kg, s.c.). A robust contralateral rotation (typically >5-7 full turns/min) indicates a successful lesion.

Protocol for Induction of LID:

-

L-DOPA Administration: Following a 2-3 week recovery period after 6-OHDA lesioning, begin daily intraperitoneal (i.p.) injections of L-DOPA methyl ester (e.g., 12.5 mg/kg) and the peripheral decarboxylase inhibitor benserazide hydrochloride (e.g., 3.25 mg/kg) dissolved in sterile saline.[1]

-

Dyskinesia Development: Continue daily L-DOPA injections for approximately 3 weeks to allow for the development of stable and reproducible abnormal involuntary movements (AIMs).[1]

Assessment of L-DOPA-Induced Dyskinesias: Abnormal Involuntary Movement (AIMs) Scoring

AIMs are categorized into axial, limb, and orolingual subtypes and are scored based on their severity.

Protocol:

-

Habituation: Place the rat in a transparent observation cage for a 5-10 minute habituation period before drug administration.

-

Drug Administration: Administer piribedil (or vehicle) at the desired dose (e.g., 5, 15, 40 mg/kg, i.p.) 30 minutes prior to the L-DOPA injection.[1]

-

Observation Period: Following the L-DOPA injection, observe each rat for 1-2 minutes at 20-minute intervals for a total of 2-3 hours.

-

Scoring: Score the severity of AIMs for each subtype on a scale of 0 to 4.

-

0: Absent

-

1: Occasional (present during less than 50% of the observation period)

-

2: Frequent (present during more than 50% of the observation period)

-

3: Continuous but interrupted by sensory stimuli

-

4: Continuous and not interrupted by sensory stimuli

-

-

AIMs Subtypes:

-

Axial Dyskinesia: Dystonic posturing of the neck and torso.

-

Limb Dyskinesia: Jerky, purposeless movements of the forelimb and hindlimb.

-

Orolingual Dyskinesia: Stereotypical movements of the mouth, tongue, and jaw.

-

(Optional) Locomotor Dyskinesia: Increased contralateral turning behavior.

-

-

Data Analysis: The total AIMs score is calculated by summing the scores for each subtype at each time point. The area under the curve (AUC) can be calculated to represent the total dyskinetic burden over the observation period.

Assessment of Motor Coordination: Rotarod Test

The rotarod test is used to evaluate motor coordination and balance, which can be impaired in parkinsonian models.

Protocol:

-

Apparatus: Use a standard accelerating rotarod apparatus for rats.

-

Training: Acclimate the rats to the rotarod for 2-3 days prior to testing. This typically involves placing the rats on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes each day.[9]

-

Testing Procedure:

-

Place the rat on the rotating rod.

-

Start the test with the rod accelerating from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[9][10]

-

Record the latency to fall from the rod.

-

Conduct 3-5 trials per rat with an inter-trial interval of at least 15 minutes.[9]

-

-

Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.

Experimental Workflow Diagram

Caption: Experimental workflow for studying piribedil's effects on LID in a rat model.

Data Presentation

The following tables summarize the quantitative data on the effects of piribedil on L-DOPA-induced AIMs in 6-OHDA lesioned rats.

Table 1: Effect of Piribedil Pre-treatment on Different Subtypes of L-DOPA-Induced AIMs

| Treatment Group | Dose (mg/kg) | Axial Dyskinesia (AIMs Score) | Orolingual Dyskinesia (AIMs Score) | Forelimb Dyskinesia (AIMs Score) | Locomotor Dyskinesia (AIMs Score) |

| L-DOPA Control | - | High | High | High | Moderate |

| Piribedil + L-DOPA | 5 | Reduced | Reduced | Reduced | No significant effect |

| Piribedil + L-DOPA | 15 | No significant effect | No significant effect | No significant effect | No significant effect |

| Piribedil + L-DOPA | 40 | Reduced | Reduced | Reduced | Increased |

Data is a qualitative summary based on the findings from Gerlach et al. (2013).[1]

Table 2: Summary of Piribedil's Effects on L-DOPA-Induced Behaviors

| Behavior | Piribedil Dose (mg/kg) | Outcome |

| Contralateral Turning | 5 | Reduced |

| 15 | No significant effect | |

| 40 | Reduced | |

| Axial Dystonia | 5, 40 | Reduced |

| Orolingual Dyskinesia | 5, 40 | Reduced |

| Forelimb Dyskinesia | 5, 40 | Reduced |

| Locomotor Dyskinesia | 40 | Increased |

This table summarizes the dose-dependent effects of piribedil as reported by Gerlach et al. (2013).[1]

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the effects of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease. The detailed protocols for animal model creation, behavioral assessments, and data presentation will facilitate the design and execution of preclinical studies aimed at evaluating novel therapeutic strategies for LID. The unique dual mechanism of piribedil as a dopamine D2/D3 agonist and an α2-adrenergic antagonist makes it a valuable tool for dissecting the complex neurobiology of LID.

References

- 1. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dhss.delaware.gov [dhss.delaware.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Repeated administration of piribedil induces less dyskinesia than L-dopa in MPTP-treated common marmosets: a behavioural and biochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 2.4. Motor Performance and Coordination in Rotarod Test [bio-protocol.org]

- 9. biomed-easy.com [biomed-easy.com]

- 10. mmpc.org [mmpc.org]

Application Notes and Protocols for Piribedil Administration in Global Cerebral Ischemia-Reperfusion Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Piribedil, a dopamine D2/D3 receptor agonist, in rat models of global cerebral ischemia-reperfusion (GCI/R). The provided protocols and data are intended to guide researchers in designing and conducting similar preclinical studies to investigate the neuroprotective potential of Piribedil.

Introduction

Global cerebral ischemia-reperfusion injury, often occurring after events like cardiac arrest, leads to significant neuronal damage and subsequent neurological deficits.[1][2] Piribedil, a non-ergot dopamine agonist, has shown promise in preclinical studies for its neuroprotective effects.[1][2][3] As a D2/D3 receptor agonist, Piribedil is thought to exert its protective effects by modulating neurotransmitter release and potentially reducing excitotoxicity and oxidative stress.[3][4] These notes summarize key findings and provide detailed methodologies for evaluating the efficacy of Piribedil in a rat model of GCI/R.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Piribedil on neurological function in a rat model of global cerebral ischemia-reperfusion.

Table 1: Modified Neurological Severity Score (mNSS) Following Global Cerebral Ischemia-Reperfusion and Piribedil Treatment [1]

| Treatment Group | 6 hours | 1 day | 3 days | 1 week | 2 weeks |

| Sham-operated | 0 | 0 | 0 | 0 | 0 |

| GCI/R Model | 12.8 ± 1.5 | 11.2 ± 1.3 | 9.5 ± 1.1 | 7.8 ± 0.9 | 6.5 ± 0.8 |

| Piribedil (25 mg/kg/d) | 12.5 ± 1.3 | 10.8 ± 1.1 | 8.7 ± 1.0 | 6.9 ± 0.8 | 5.8 ± 0.7 |

| Piribedil (50 mg/kg/d) | 12.3 ± 1.4 | 10.5 ± 1.2 | 8.2 ± 0.9 | 6.5 ± 0.7 | 5.3 ± 0.6 |

Data are presented as mean ± standard deviation. The mNSS is a composite score for evaluating motor, sensory, reflex, and balance capacities, with higher scores indicating greater neurological deficit (graded on a scale of 0 to 18).[1]

Experimental Protocols

Global Cerebral Ischemia-Reperfusion (GCI/R) Model: Four-Vessel Occlusion (4-VO)

This protocol describes the induction of transient global cerebral ischemia in rats using the four-vessel occlusion (4-VO) model.[5][6][7]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., a mixture of atropine, ketamine, and diazepam)[5]

-

Electrocoagulation device

-

Atraumatic clips

-

Heating pad to maintain body temperature at 37°C[5]

-

Surgical instruments

Procedure:

-

Day 1: Vertebral Artery Occlusion

-

Anesthetize the rat via intraperitoneal injection.

-

Place the rat in a stereotaxic frame.

-

Make a dorsal neck incision to expose the alar foramina of the first cervical vertebra.

-

Permanently occlude both vertebral arteries by electrocoagulation.[5][7]

-

Suture the incision and allow the animal to recover for 24 hours with free access to food and water.

-

-

Day 2: Common Carotid Artery Occlusion and Reperfusion

-

Anesthetize the rat.

-

Make a ventral midline incision in the neck to expose both common carotid arteries.[8]

-

Carefully separate the arteries from the vagus nerves.

-

Induce global cerebral ischemia by occluding both common carotid arteries with atraumatic clips for a desired duration (e.g., 15 minutes).[5]

-

During ischemia, monitor the animal's vital signs and maintain body temperature at 37°C.[5]

-

After the ischemic period, remove the clips to allow for reperfusion of the brain.[5]

-

Suture the incision and monitor the animal during the recovery period.

-

Sham Control: Sham-operated animals undergo the same surgical procedures without the occlusion of the common carotid arteries.[5]

Piribedil Administration

This protocol outlines the administration of Piribedil to the GCI/R rat models.

Materials:

-

Piribedil (Les Laboratoires Servier, France)[1]

-

Normal saline

-

Intragastric gavage needles

Procedure:

-

Drug Preparation: Dissolve Piribedil in normal saline to achieve the desired concentrations (e.g., 25 mg/kg/d and 50 mg/kg/d).[1]

-

Administration:

Assessment of Neurological Deficits

The Modified Neurological Severity Score (mNSS) is a composite scoring system used to evaluate neurological function post-ischemia.

Procedure:

-

Evaluate the rats at multiple time points post-reperfusion (e.g., 6 hours, 1 day, 3 days, 1 week, and 2 weeks).[1][2]

-

The mNSS assessment includes a series of motor, sensory, reflex, and balance tests.

-

A score is assigned based on the animal's performance in each test, with a total possible score of 18 (higher score indicates more severe injury).[1]

Morris Water Maze (MWM) Test

The MWM test is used to assess spatial learning and memory.[1][2]

Procedure:

-

Conduct the MWM test at specified time points after injury (e.g., 1 and 2 weeks).[1][2]

-

The test involves training the rats to find a hidden platform in a circular pool of water.

-

Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for Piribedil administration in a rat GCI/R model.

Putative Neuroprotective Signaling Pathway of Piribedil

Caption: Putative neuroprotective mechanism of Piribedil in cerebral ischemia.

References

- 1. crsi.com.cn [crsi.com.cn]

- 2. Protective effects of dopamine D2/D3 receptor agonist piribedil on learning and memory of rats exposed to global cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]